N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-2-17(14-7-4-3-5-8-14)19(23)21-12-11-18(22)15-9-6-10-16(20)13-15/h3-10,13,17-18,22H,2,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKHOAQFWKPTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-chlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with 2-phenylbutanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituents
*Calculated based on molecular formulas; experimental data unavailable for the target compound.
Key Differences and Implications
- Backbone Flexibility : The hydroxypropyl chain in the target compound may improve solubility compared to rigid phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) . However, this flexibility could reduce thermal stability, limiting use in polymer synthesis.
- Bioactivity : Unlike cyprofuram, which has a cyclopropane ring for fungicidal activity , the target compound’s chlorophenyl and phenyl groups may target different enzymes or receptors. The benzothiazole derivatives in suggest that heterocyclic moieties enhance pesticidal potency, which the target compound lacks.
- Synthesis Complexity : The acetamide in was synthesized via nitro-group reduction, whereas the target compound’s hydroxypropyl group likely requires hydroxylation or epoxide opening, increasing synthetic steps.
Research Findings from Analogous Compounds
- Polymer Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for high-performance polyimides due to its thermal stability . The target compound’s amide group and hydroxypropyl chain make it unsuitable for such applications.
- Biological Activity : Benzothiazole-amide hybrids () exhibit herbicidal and antifungal properties , suggesting the target compound’s chlorophenyl group could confer similar activity. However, the absence of a heterocycle may reduce efficacy.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25ClN2O2, with a molecular weight of approximately 396.9 g/mol. The compound features a chlorinated phenyl group , a hydroxypropyl chain , and a phenylbutanamide moiety , which contribute to its unique chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its interactions at the molecular level. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with active sites, influencing enzyme kinetics and receptor activation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by acting as histone deacetylase (HDAC) inhibitors . These inhibitors can induce apoptosis (programmed cell death) in tumor cells, making them a focal point in cancer research. For example, studies have shown that HDAC inhibitors can lead to the downregulation of oncogenes and upregulation of tumor suppressor genes, contributing to reduced tumor growth.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects . Its structural characteristics allow it to potentially inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. By preventing the formation of toxic oligomers, the compound could mitigate neurodegeneration associated with this condition.
Study on Anticancer Activity
A study conducted on various HDAC inhibitors, including derivatives of this compound, revealed significant cytotoxic effects against breast cancer cell lines. The study demonstrated that these compounds induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | HDAC inhibition |
| Similar Compound A | MDA-MB-231 | 8.0 | Apoptosis induction |
| Similar Compound B | SKBR3 | 6.5 | Cell cycle arrest |
Neuroprotective Study
A separate investigation into the neuroprotective properties of similar compounds indicated that they could effectively disrupt amyloid-beta fibrillization in vitro. This study utilized dynamic light scattering and Thioflavin T assays to assess the aggregation state of amyloid-beta peptides in the presence of various concentrations of this compound derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
